molecular formula C21H17ClN2O3 B2986068 (5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 1207015-00-6

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No.: B2986068
CAS No.: 1207015-00-6
M. Wt: 380.83
InChI Key: XFZVBQJYMPUXGR-UHFFFAOYSA-N
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Description

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate: is a complex organic compound that features a combination of isoxazole and indole moieties. This compound is of interest due to its potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the isoxazole core using a cyclization reaction of hydroxylamine with a suitable precursor. Subsequently, the indole component is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole moiety can be oxidized to form various derivatives.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidized indole derivatives.

  • Reduction: : Reduced isoxazole derivatives.

  • Substitution: : Substituted isoxazole and indole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of isoxazole and indole moieties. Similar compounds include:

  • Isoxazole derivatives: : These compounds share the isoxazole ring but may have different substituents.

  • Indole derivatives: : These compounds contain the indole ring and are used in various pharmaceutical applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methylindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-24-12-15(18-4-2-3-5-19(18)24)10-21(25)26-13-17-11-20(27-23-17)14-6-8-16(22)9-7-14/h2-9,11-12H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZVBQJYMPUXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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